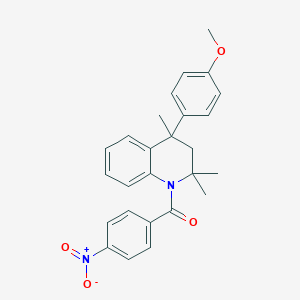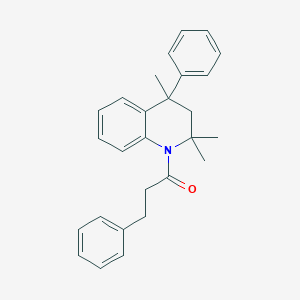![molecular formula C17H13ClN2O3 B401037 N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide CAS No. 331260-00-5](/img/structure/B401037.png)
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique chemical structure and promising biological properties .
准备方法
The synthesis of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.
Acylation: This intermediate undergoes acylation using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate with N,N’-dicyclohexylcarbodiimide.
Heterocyclization: The intermediate anilides are then subjected to base-catalyzed ester condensation to form the quinoline core
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. High-temperature transesterification and ester hydrolysis are commonly employed techniques .
化学反应分析
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound is highly reactive towards N-nucleophiles, leading to the formation of various amide derivatives
Common reagents used in these reactions include alkali metal hydroxides, which, however, form inert salts at the 4-OH group, making the compound stable under alkaline conditions .
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including analgesic properties.
Industry: The compound’s derivatives are used in the development of novel biologically active materials
作用机制
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrases and topoisomerases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of bacterial DNA synthesis, making it a potential antibacterial agent .
相似化合物的比较
When compared to other quinolone derivatives, N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide stands out due to its unique substitution pattern and biological activity. Similar compounds include:
Oxolinic Acid: Known for its antibacterial properties.
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
These compounds share a common quinolone core but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
属性
CAS 编号 |
331260-00-5 |
|---|---|
分子式 |
C17H13ClN2O3 |
分子量 |
328.7g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-11-7-5-10(6-8-11)9-19-16(22)14-15(21)12-3-1-2-4-13(12)20-17(14)23/h1-8H,9H2,(H,19,22)(H2,20,21,23) |
InChI 键 |
HKAASQITFBHZDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CC=C(C=C3)Cl)O |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![DIMETHYL 2-[7-METHOXY-2,2-DIMETHYL-1-(2-PHENOXYACETYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B400955.png)


![tetramethyl 7-ethoxy-5,5-dimethyl-6-(4-nitrobenzoyl)-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B400959.png)
![N-(3-fluorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400962.png)
![2-(4-aminophenyl)-1-phenyl-3-(4-propylphenyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B400963.png)
![N-(3-chlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400965.png)
![N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400967.png)
![N-(3-chlorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400969.png)
![N-(3-chlorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400970.png)
![8-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400971.png)
![N-(3,4-dichlorophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400972.png)
![N-(3,4-dichlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400973.png)
![N-(3,4-dimethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400977.png)
